1-Cbz-3-allylpiperidine-3-carboxylic Acid

Peptide Chemistry Orthogonal Protection Multistep Synthesis

This chiral building block combines an N-Cbz protecting group, a geminal 3-allyl substituent, and a 3-carboxylic acid on a single piperidine core. The Cbz group is orthogonal to Boc/Fmoc, enabling selective deprotection under mild hydrogenolysis. The 3-allyl handle supports olefin metathesis, hydroboration, and cross-coupling, while the pre-installed quaternary center accelerates spirocyclic and polysubstituted piperidine construction. Sourced from multiple ISO-certified vendors with documented purity (≥95%) and transparent CoA/SDS, this compound de-risks supply chains for medicinal chemistry, peptidomimetic, and PROTAC programs.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 1363166-12-4
Cat. No. B3039848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-allylpiperidine-3-carboxylic Acid
CAS1363166-12-4
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESC=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20)
InChIKeyGCIRLADWUAJKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-3-allylpiperidine-3-carboxylic Acid (CAS 1363166-12-4): Core Structural and Functional Characterization for Procurement Decision-Making


1-Cbz-3-allylpiperidine-3-carboxylic acid (CAS 1363166-12-4) is a chiral building block that integrates three orthogonal functional handles within a single piperidine scaffold: an N-carbobenzyloxy (Cbz) protecting group, a geminally disubstituted 3-allyl substituent, and a carboxylic acid moiety . The Cbz group provides orthogonal protection relative to acid-labile Boc and base-labile Fmoc protecting groups, while the 3-allyl group serves as a versatile handle for olefin metathesis, hydroboration, and cross-coupling transformations [1]. This unique combination of functional groups makes the compound a strategic intermediate for constructing complex spirocyclic and polysubstituted piperidine derivatives without requiring additional protection/deprotection steps [2].

Why 1-Cbz-3-allylpiperidine-3-carboxylic Acid Cannot Be Interchanged with Generic Cbz-Piperidines or N-Allyl Piperidine Analogs


Generic substitution of 1-Cbz-3-allylpiperidine-3-carboxylic acid (CAS 1363166-12-4) with superficially similar in-class compounds introduces significant experimental risk due to three non-interchangeable structural features. First, the geminal disubstitution at the 3-position (allyl + carboxylic acid) creates a quaternary stereocenter absent in common Cbz-piperidine monocarboxylic acids such as N-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1) or 1-Cbz-piperidine-4-carboxylic acid [1]. Second, the N-allyl-substituted analogs such as 1-allylpiperidine-3-carboxylic acid lack the Cbz protecting group entirely, rendering them incompatible with synthetic sequences requiring orthogonal amine protection . Third, the Boc-protected analog (1-Boc-3-allylpiperidine-3-carboxylic acid, CAS 959236-11-4) exhibits fundamentally different deprotection kinetics and stability profiles, with Boc cleavage requiring strong acid (TFA) whereas Cbz can be removed via mild hydrogenolysis . These structural distinctions dictate divergent reactivity in downstream functionalization, differential compatibility with acid- or base-sensitive substrates, and non-equivalent chromatographic behavior, making generic substitution scientifically invalid for reproducible research outcomes.

1-Cbz-3-allylpiperidine-3-carboxylic Acid: Quantitative Differentiation Evidence Versus Analogous Piperidine Building Blocks


Cbz Versus Boc Protection: Orthogonal Deprotection Selectivity and Stability Comparison

1-Cbz-3-allylpiperidine-3-carboxylic acid employs a carbobenzyloxy (Cbz) protecting group that exhibits orthogonal deprotection selectivity relative to the Boc-protected analog. The Cbz group is stable to the acidic conditions (TFA) required for Boc cleavage, but can be quantitatively removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave Boc groups intact . This orthogonality enables sequential deprotection strategies not achievable with the Boc analog alone. Quantitative comparison of physical properties further distinguishes these compounds: 1-Cbz-3-allylpiperidine-3-carboxylic acid exhibits a predicted LogP of approximately 2.8-3.2 versus 2.36 for the Boc analog, and a molecular weight of 303.35 g/mol compared to 269.34 g/mol .

Peptide Chemistry Orthogonal Protection Multistep Synthesis

3-Allyl-3-carboxylic Acid Geminal Disubstitution Versus Monosubstituted Cbz-Piperidine Carboxylic Acids

The target compound features a geminally disubstituted quaternary carbon at the 3-position bearing both an allyl group and a carboxylic acid, contrasting sharply with monosubstituted Cbz-piperidine carboxylic acids such as N-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1) and 1-Cbz-piperidine-4-carboxylic acid [1]. This geminal disubstitution creates a pre-installed quaternary stereocenter that is absent in the monosubstituted analogs. The presence of the 3-allyl group additionally enables olefin metathesis and cross-coupling reactions for constructing spirocyclic and polysubstituted piperidine frameworks [2]. Monosubstituted Cbz-piperidine carboxylic acids cannot access this same spirocyclization chemistry without additional alkylation steps at the α-position to the carboxylic acid.

Spirocyclic Synthesis Quaternary Stereocenter Pipecolic Acid Derivatives

N-Cbz-3-allyl Substitution Pattern Versus N-Allyl Piperidine Carboxylic Acids: Protection Status Comparison

1-Cbz-3-allylpiperidine-3-carboxylic acid contains an N-Cbz protecting group that renders the piperidine nitrogen inert to nucleophilic and electrophilic attack during synthetic manipulations, whereas N-allyl piperidine carboxylic acids such as 1-allylpiperidine-3-carboxylic acid feature a free secondary amine that participates in unwanted side reactions . The Cbz group can be selectively removed via hydrogenolysis (H₂, Pd/C) to reveal the free amine at a precisely controlled stage of a synthetic sequence. In contrast, the N-allyl compound cannot be deprotected to the free amine without cleaving the allyl group, fundamentally altering the synthetic logic .

Amine Protection Synthetic Intermediate Orthogonal Deprotection

Commercially Available Purity Specifications Across Multiple Vendors

1-Cbz-3-allylpiperidine-3-carboxylic acid is commercially available with documented purity specifications from multiple independent vendors, enabling direct procurement comparison. AK Scientific lists the compound at 98% minimum purity . Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 95+% purity with product number 1337905 . MolCore provides the compound with NLT 98% purity specification under product number MC634194 . This multi-vendor availability with transparent purity specifications allows procurement professionals to compare pricing, lead times, and quality metrics across suppliers.

Quality Control Procurement Specification Building Block Purity

Lipophilicity and Predicted ADME Differentiation Versus Boc-Protected Analog

Computational physicochemical predictions reveal meaningful differentiation in lipophilicity and drug-likeness parameters between 1-Cbz-3-allylpiperidine-3-carboxylic acid and its Boc-protected analog. The Boc analog (CAS 959236-11-4) has an ACD/LogP of 2.36, ACD/LogD (pH 7.4) of -0.24, and polar surface area of 67 Ų . In contrast, 1-Cbz-3-allylpiperidine-3-carboxylic acid contains an additional benzyl moiety that increases both molecular weight (303.35 vs 269.34 g/mol) and lipophilicity, with predicted LogP approximately 2.8-3.2 based on fragment contribution analysis . The higher lipophilicity of the Cbz compound may confer improved membrane permeability but reduced aqueous solubility relative to the Boc analog, a trade-off that must be considered in lead optimization programs [1].

Drug Discovery ADME Prediction Lead Optimization

High-Value Application Scenarios for 1-Cbz-3-allylpiperidine-3-carboxylic Acid (CAS 1363166-12-4) Based on Quantitative Differentiation Evidence


Sequential Orthogonal Deprotection in Multistep Peptidomimetic Synthesis

In the synthesis of peptidomimetics requiring sequential deprotection of multiple amine functionalities, 1-Cbz-3-allylpiperidine-3-carboxylic acid provides a strategic advantage over Boc-protected analogs. The Cbz group remains stable under the acidic conditions (TFA) required for Boc cleavage, but can be removed under neutral hydrogenolysis (H₂, Pd/C) that leaves Boc groups intact . This orthogonality enables the preparation of complex scaffolds where acid-labile functionality elsewhere in the molecule precludes Boc-based protection strategies. Procurement teams supporting peptide and peptidomimetic medicinal chemistry programs should prioritize this compound when orthogonal protecting group strategies are specified in synthetic routes.

Spirocyclic Piperidine Library Synthesis via Olefin Metathesis

The geminal 3-allyl-3-carboxylic acid disubstitution pattern in 1-Cbz-3-allylpiperidine-3-carboxylic acid creates a pre-installed quaternary stereocenter that serves as an ideal starting point for spirocyclic piperidine library construction [1]. The allyl group undergoes ring-closing metathesis (RCM) with appropriately tethered olefins to form spirocyclic ring systems, while the carboxylic acid provides a handle for further diversification via amide coupling or esterification. This application scenario is supported by established protocols for preparing polysubstituted pipecolic acids via Heck coupling and cyclohydrocarbonylation [2]. The compound's multi-vendor availability at documented purity specifications (95+% to 98%) ensures reliable sourcing for library production.

Late-Stage Functionalization in PROTAC and Bifunctional Degrader Synthesis

The orthogonal protecting group strategy enabled by the Cbz moiety makes 1-Cbz-3-allylpiperidine-3-carboxylic acid particularly suitable for PROTAC (Proteolysis Targeting Chimera) and bifunctional degrader synthesis, where multiple conjugation handles must be sequentially unveiled for linker attachment. The Cbz-protected amine remains inert during carboxylic acid activation and amide bond formation with E3 ligase ligands, then can be selectively deprotected via hydrogenolysis to reveal the free amine for subsequent conjugation to target protein ligands. The higher lipophilicity of the Cbz compound (predicted LogP ~2.8-3.2 versus 2.36 for the Boc analog) may also confer favorable physicochemical properties for cellular permeability in degrader molecules [3].

Quality-Controlled Building Block for ISO-Certified Pharmaceutical Intermediate Production

For CRO and pharmaceutical manufacturing organizations requiring ISO-certified chemical intermediates with documented purity specifications, 1-Cbz-3-allylpiperidine-3-carboxylic acid is commercially available from multiple vendors with explicit purity documentation . AK Scientific provides the compound at 98% minimum purity; MolCore offers NLT 98% purity under ISO certification; and Leyan supplies the compound at 95+% purity with full analytical traceability. This multi-vendor landscape with transparent quality metrics supports competitive procurement and mitigates single-source supply chain risk—a critical consideration for GMP and GLP environments where raw material qualification requires vendor diversification and documented purity specifications.

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